

Synthetic Analogues of TL-119: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Antibacterial agent 119

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This document provides detailed application notes and protocols for the synthesis and evaluation of synthetic analogues of TL-119, a cyclic depsipeptide antibiotic. TL-119, also known as A-3302-B, is a member of the nobilamide family of natural products and has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Introduction to TL-119

TL-119 is a peptide lactone antibiotic originally isolated from a strain resembling *Bacillus subtilis*. [4] Initial structural elucidation was later revised to confirm the presence of a D-allo-Threonine residue. [5] The definitive structure of TL-119 is a cyclic heptapeptide with the sequence N-acetyl-D-Phe-D-Leu-L-Phe-D-allo-Thr-L-Val-L-Ala-Z- α,β -dehydrobutyrine. The cyclic structure is formed by a lactone bridge between the C-terminus of the dehydrobutyrine (Dhb) residue and the side-chain hydroxyl group of D-allo-Threonine. [2][6][7]

The primary biological activity of TL-119 is its potent inhibition of Gram-positive bacteria. [2][4] In addition to its antibacterial properties, TL-119 has been reported to have anti-inflammatory activity as a transient receptor potential vanilloid-1 (TRPV-1) antagonist and can induce biofilm formation in certain bacteria. [1][6] The development of synthetic analogues of TL-119 offers a promising avenue for optimizing its antimicrobial efficacy, pharmacokinetic properties, and exploring its diverse biological activities.

Data Presentation: Physicochemical and Biological Properties of TL-119

A summary of the known properties of TL-119 is presented below to serve as a benchmark for the evaluation of synthetic analogues.

Property	Value	Reference
Molecular Formula	C42H57N7O9	[4]
Molecular Weight	804.43 g/mol	[1]
Amino Acid Composition	1x D-allo-Threonine, 1x L-Alanine, 1x L-Valine, 1x D-Leucine, 2x L-Phenylalanine, 1x Z- α,β -dehydrobutyrine	[2][5]
Core Structure	Cyclic Heptadepsipeptide (Lactone)	[2][5]
Modification	N-acetylated N-terminus	[2]

Table 1: Physicochemical Properties of TL-119

Organism	Strain	MIC ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	(various multidrug-resistant strains)	Potent activity reported	[2][3]
Listeria monocytogenes	Potent activity reported	[2][3]	
Gram-negative bacteria	Generally inactive		

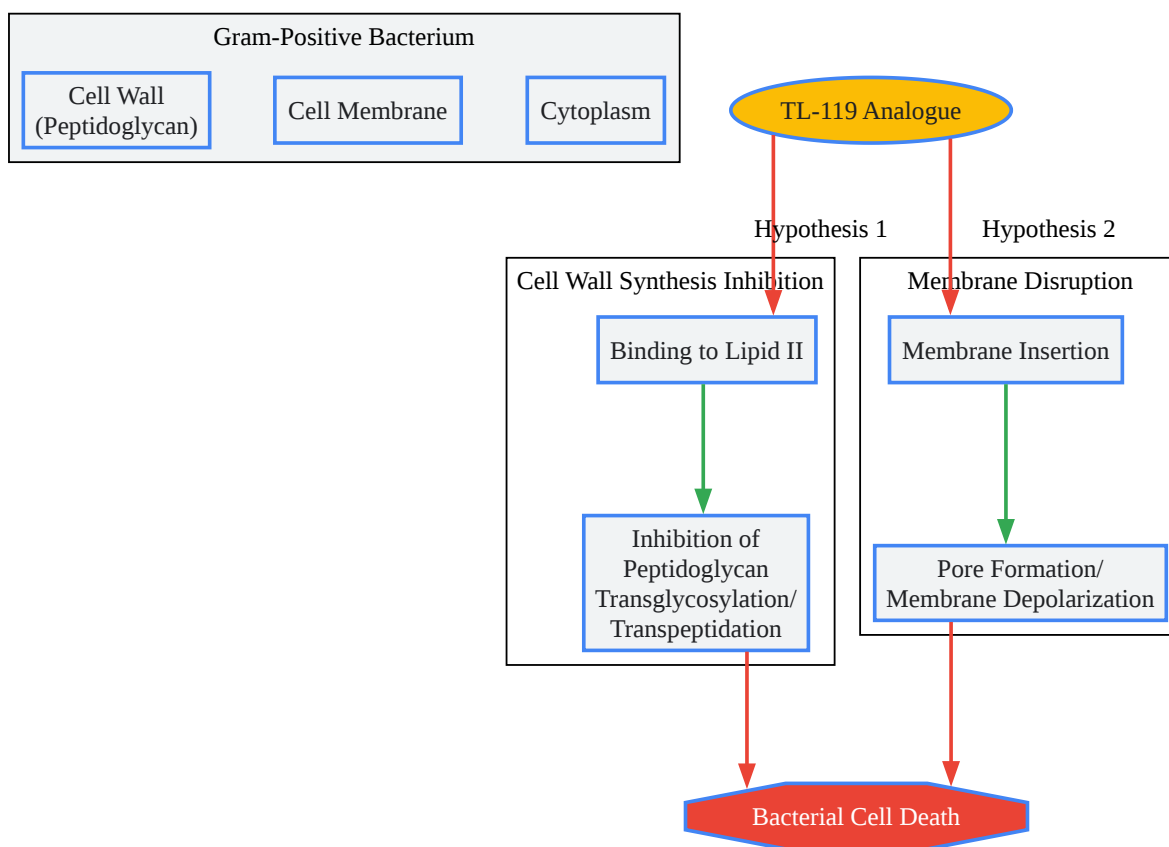
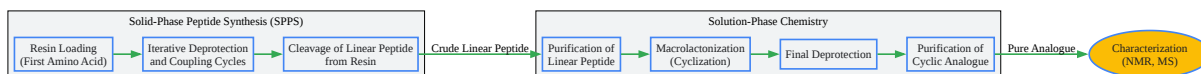
Table 2: Antibacterial Activity of TL-119

Experimental Protocols

General Strategy for the Synthesis of TL-119 Analogues

The synthesis of TL-119 analogues can be approached through a combination of solid-phase peptide synthesis (SPPS) and solution-phase macrolactonization. This strategy offers flexibility for introducing modifications at various positions of the peptide backbone and side chains.

A generalized workflow for the synthesis is as follows:



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